(3Z)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one
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Overview
Description
(3Z)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinylidene group attached to an indole ring system, which is further substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one typically involves the condensation of 2,4-dichlorophenylhydrazine with 1-phenylindole-2,3-dione. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenylhydrazones.
Scientific Research Applications
(3Z)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylhydrazine: Shares the dichlorophenyl group but lacks the indole ring.
1-Phenylindole-2,3-dione: Contains the indole ring but lacks the hydrazone group.
3-Phenylquinazoline-2,4(1H,3H)-dithione: Similar in structure but with a quinazoline ring instead of an indole ring.
Uniqueness
(3Z)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3Z)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-13-10-11-17(16(22)12-13)23-24-19-15-8-4-5-9-18(15)25(20(19)26)14-6-2-1-3-7-14/h1-12,23H/b24-19- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTCDKXYQLWIGU-CLCOLTQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NNC4=C(C=C(C=C4)Cl)Cl)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/NC4=C(C=C(C=C4)Cl)Cl)/C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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